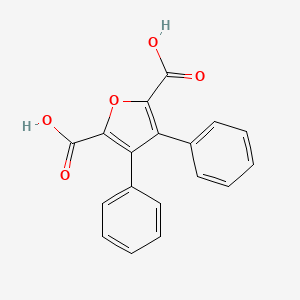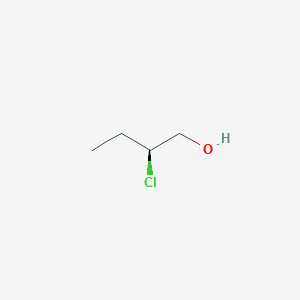![molecular formula C17H17N B14638244 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane CAS No. 53001-15-3](/img/structure/B14638244.png)
3,3-Diphenyl-1-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-1-azabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane typically involves the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be achieved through various methods, including:
Cyclization Reactions: These involve the formation of the bicyclic structure through the cyclization of acyclic precursors.
Catalytic Hydrogenation: This method involves the reduction of precursors using hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as:
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols .
Aplicaciones Científicas De Investigación
3,3-Diphenyl-1-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may act on neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways related to pain, mood, or viral replication.
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.0]hexane: A related compound with similar biological activity.
1-Phenyl-3-azabicyclo[3.1.0]hexane: Another derivative with potential as a sigma receptor ligand.
Uniqueness: 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its stability and potential for interaction with biological targets .
Propiedades
Número CAS |
53001-15-3 |
|---|---|
Fórmula molecular |
C17H17N |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3,3-diphenyl-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(11-16-12-18(16)13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Clave InChI |
FWZKFVMVFGWLFH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN2CC1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


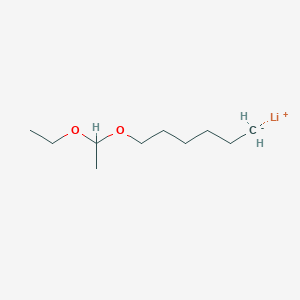
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
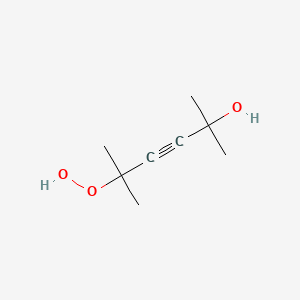

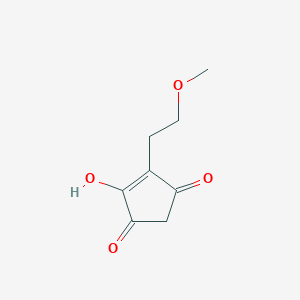
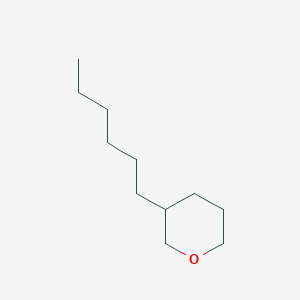
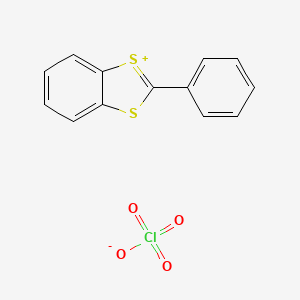
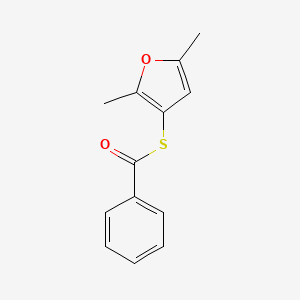
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
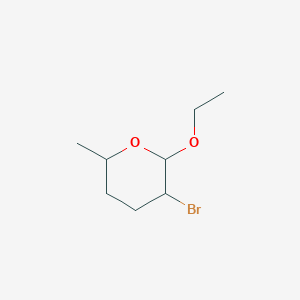
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
